Cbp/EP300-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CBP/p300-IN-1 is a potent and selective inhibitor of the bromodomain of the CREB-binding protein (CBP) and p300. These proteins are transcriptional coactivators with intrinsic acetyltransferase activity, playing critical roles in regulating gene expression, cell growth, and differentiation. CBP/p300-IN-1 has emerged as a valuable tool in scientific research, particularly in the fields of cancer biology and epigenetics .

Applications De Recherche Scientifique

CBP/p300-IN-1 has a wide range of scientific research applications, including:

Cancer Research: It is used to study the role of CBP and p300 in cancer progression and to develop potential therapeutic strategies targeting these proteins

Epigenetics: CBP/p300-IN-1 is employed to investigate the epigenetic regulation of gene expression through histone acetylation

Immunology: The compound is used to explore the differentiation and function of regulatory T cells and their impact on immune responses

Drug Development: CBP/p300-IN-1 serves as a lead compound for developing new drugs targeting CBP and p300 in various diseases

Mécanisme D'action

Target of Action

Cbp/EP300-IN-1, also known as CCS1477 or inobrodib, is a potent and selective inhibitor of the bromodomains of EP300 and CBP . These are two homologous histone acetyltransferases with critical roles in cellular growth and differentiation . They serve as transcriptional co-activators for transcription factors involved in diverse signaling pathways in cancer .

Mode of Action

This compound interacts with its targets, EP300 and CBP, by inhibiting their bromodomains . This results in the eviction of EP300/CBP from enhancer subsets marked by strong MYB occupancy and high H3K27 acetylation . The compound also induces a significant reduction of EP300 recruitment to intronic FGFR3 sites .

Biochemical Pathways

The inhibition of EP300 and CBP by this compound affects various biochemical pathways. It leads to the downregulation of transcription factor genes including MYB, MYC, IRF4, E2F1, and FOXM1 . The compound also induces the redistribution of EP300 binding away from sites with IRF4 motifs, while sites with other motifs remain occupied .

Pharmacokinetics

It’s also mentioned that the compound is orally active , suggesting good bioavailability.

Result of Action

The action of this compound leads to potent growth inhibition by inducing cell cycle arrest . In vivo, it results in dose-dependent inhibition of tumor growth . In clinical trials, this compound has shown objective responses with substantial reductions in serum or urinary M-protein in heavily pre-treated relapsed/refractory myeloma patients .

Action Environment

Analyse Biochimique

Biochemical Properties

Cbp/EP300-IN-1 interacts with CBP and p300, which are key players in various biochemical reactions . The functions of CBP/p300, especially their acetyltransferase activity and chromatin association, are regulated both intramolecularly by their autoinhibitory loop (AIL), bromodomain, and PHD-RING region and intermolecularly by their interacting partners .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by modulating gene transcription through its interaction with CBP and p300 . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the bromodomains of CBP and p300 . This binding inhibits the acetyltransferase activity of these proteins, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown sustained effects over time . It induces deep and sustained CBP degradation, leading to significant tumor growth inhibition in solid tumors .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . There is dose-dependent growth inhibition of tumors, with complete suppression of tumor growth observed at certain dosages .

Metabolic Pathways

This compound is involved in various metabolic pathways through its interaction with CBP and p300 . These proteins acetylate many non-histone proteins, some of which are key players in different autophagy steps .

Méthodes De Préparation

The synthesis of CBP/p300-IN-1 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity .

Analyse Des Réactions Chimiques

CBP/p300-IN-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Acetylation: CBP/p300-IN-1 can acetylate histone and non-histone proteins, modulating gene expression and chromatin structure

Comparaison Avec Des Composés Similaires

CBP/p300-IN-1 is unique in its high selectivity and potency for the bromodomain of CBP and p300. Similar compounds include:

CBP/p300-IN-1 stands out due to its specific binding affinity and effectiveness in modulating gene expression and chromatin structure, making it a valuable tool in scientific research and drug development .

Propriétés

IUPAC Name |

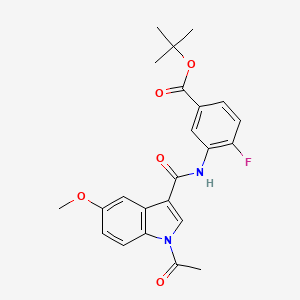

tert-butyl 3-[(1-acetyl-5-methoxyindole-3-carbonyl)amino]-4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O5/c1-13(27)26-12-17(16-11-15(30-5)7-9-20(16)26)21(28)25-19-10-14(6-8-18(19)24)22(29)31-23(2,3)4/h6-12H,1-5H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTANBUTBDVIHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1C=CC(=C2)OC)C(=O)NC3=C(C=CC(=C3)C(=O)OC(C)(C)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dichloro-N-(oxolan-2-ylmethyl)-N-[(4-oxo-3H-quinazolin-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2465797.png)

![1-{[2-(trifluoromethoxy)phenyl]methyl}-1H-1,2,3-triazole](/img/structure/B2465802.png)

![N-(2-chloro-4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)phenyl)acetamide](/img/structure/B2465803.png)

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2465804.png)

![Methyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2465805.png)

![1-(Tert-butoxycarbonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2465806.png)

![6-(2,5-dimethylfuran-3-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2465810.png)

![4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/new.no-structure.jpg)

![4-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B2465813.png)

![N-[2-(2-Chlorophenoxy)butyl]prop-2-enamide](/img/structure/B2465814.png)

![1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid](/img/structure/B2465815.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbutanamide](/img/structure/B2465819.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(3-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2465820.png)